- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183

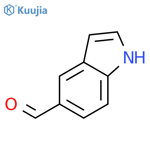

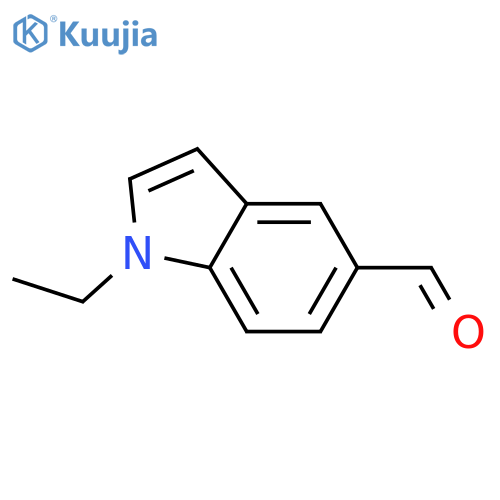

Cas no 944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde)

944893-74-7 structure

Nome do Produto:1-Ethyl-1H-indole-5-carbaldehyde

1-Ethyl-1H-indole-5-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Ethyl-1H-indole-5-carbaldehyde

- 1-ethylindole-5-carbaldehyde

- 1H-Indole-5-carboxaldehyde,1-ethyl-

- N-ethylindole-5-carboxyaldehyde

- 1-Ethyl-1H-indole-5-carboxaldehyde (ACI)

- 1-Ethylindole-5-carboxaldehyde

- MFCD09455244

- 944893-74-7

- EN300-365043

- D94811

- LS-01848

- AKOS000321668

- DTXSID80589404

- SCHEMBL9287208

- STK501444

- Z1198220570

- CS-0152003

- ALBB-004946

- SY082164

-

- MDL: MFCD09455244

- Inchi: 1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3

- Chave InChI: WWOYPVXWHICMOY-UHFFFAOYSA-N

- SMILES: O=CC1C=C2C=CN(C2=CC=1)CC

Propriedades Computadas

- Massa Exacta: 173.08400

- Massa monoisotópica: 173.084063974g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 2

- Complexidade: 193

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 22Ų

- XLogP3: 1.8

Propriedades Experimentais

- PSA: 22.00000

- LogP: 2.47370

1-Ethyl-1H-indole-5-carbaldehyde Informações de segurança

- Classe de Perigo:IRRITANT

1-Ethyl-1H-indole-5-carbaldehyde Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Ethyl-1H-indole-5-carbaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222643-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 98% | 5g |

¥1894.00 | 2024-04-24 | |

| Enamine | EN300-365043-0.25g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 0.25g |

$44.0 | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1882-5G |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

¥ 1,564.00 | 2023-04-12 | |

| Chemenu | CM115681-10g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 10g |

$960 | 2021-08-06 | |

| eNovation Chemicals LLC | Y1015336-5g |

1-ETHYL-1H-INDOLE-5-CARBALDEHYDE |

944893-74-7 | 95+% | 5g |

$290 | 2023-09-04 | |

| TRC | E902743-500mg |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$ 135.00 | 2022-06-05 | ||

| Apollo Scientific | OR928526-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

£358.00 | 2025-02-21 | |

| Enamine | EN300-365043-2.5g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 2.5g |

$224.0 | 2023-05-30 | |

| Chemenu | CM115681-1g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 1g |

$99 | 2024-07-19 | |

| Matrix Scientific | 036760-500mg |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$189.00 | 2023-09-09 |

1-Ethyl-1H-indole-5-carbaldehyde Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 3 d, 50 °C

1.2 3 d, 50 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; reflux

Referência

- Synthesis of 3,5-diaryl substituted indole derivatives and its selective iodide ion chemosensing, Spectrochimica Acta, 2012, 86, 640-644

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Referência

- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Referência

- Pyrazolylquinolinone compounds and compositions for the treatment of tumors and their preparation, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

Referência

- Synthesis of Podophyllotoxin Derivatives as Potential Antitumor Agents, Chemistry of Natural Compounds, 2014, 50(3), 408-413

1-Ethyl-1H-indole-5-carbaldehyde Raw materials

1-Ethyl-1H-indole-5-carbaldehyde Preparation Products

1-Ethyl-1H-indole-5-carbaldehyde Literatura Relacionada

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde) Produtos relacionados

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 54117-37-2(9-Benzyl-9H-carbazole-3-carbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 200698-05-1(9-Benzylcarbazole-3,6-dicarboxaldehyde)

- 63263-88-7(1-benzyl-1H-indole-5-carbaldehyde)

- 854778-47-5(1-Ethyl-1H-indole-6-carbaldehyde)

- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)

- 894852-86-9(1-Ethyl-1H-indole-4-carbaldehyde)

- 90923-75-4(1-Methyl-1H-indole-5-carbaldehyde)

- 70207-46-4(DFEC)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:944893-74-7)1-Ethyl-1H-indole-5-carbaldehyde

Pureza:99%

Quantidade:5g

Preço ($):255.0